Teroxalene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成経路と反応条件

テロキサレンの合成は、通常、ピペラジンと適切な置換基を制御された条件下で反応させることで行われます。正確な合成経路は異なる場合がありますが、一般的には、ピペラジン環に所望の官能基を導入するためのアルキル化、アシル化、またはその他の置換反応などのステップが含まれます。

工業生産方法

テロキサレンの工業生産には、高収率と高純度を確保するために最適化された反応条件を使用した大規模化学合成が含まれます。このプロセスには、溶媒抽出、結晶化、精製などのステップが含まれ、最終製品を所望の形で得ることができ ます。

化学反応の分析

反応の種類

テロキサレンは、以下を含むさまざまな化学反応を受けます。

酸化: テロキサレンは、特定の条件下で酸化されて対応する酸化生成物を生成することができます。

還元: 還元反応は、テロキサレンをその還元形に変換することができます。

置換: テロキサレンは、ピペラジン環上の1つ以上の置換基が他の官能基に置き換えられる置換反応に参加することができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用することができます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。

置換: 所望の置換に応じて、さまざまなハロゲン化剤、アルキル化剤、またはアシル化剤を使用することができます。

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化またはケトン誘導体を生成する可能性がありますが、置換反応はピペラジン環に新しい官能基を導入することができます。

科学研究の用途

テロキサレンには、以下を含むいくつかの科学研究の用途があります。

化学: 有機合成と化学研究における試薬として使用されます。

生物学: 生物系、特に寄生虫感染症の治療における効果について研究されています。

医学: さまざまな疾患の治療における潜在的な治療用途について調査されています。

産業: 新しい化学化合物と材料の開発に利用されています。

科学的研究の応用

Teroxalene has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and chemical research.

Biology: Studied for its effects on biological systems, particularly in the treatment of parasitic infections.

Medicine: Investigated for its potential therapeutic uses in treating various diseases.

Industry: Utilized in the development of new chemical compounds and materials.

作用機序

テロキサレンの作用機序には、体内の特定の分子標的との相互作用が含まれます。テロキサレンは、特定の酵素や受容体の正常な機能を妨害することが知られており、その治療効果につながります。正確な分子経路と標的は、特定の用途と状況によって異なる場合があります。

類似化合物との比較

類似化合物

ピペラジン: テロキサレンの母体化合物であり、さまざまな医薬品用途で使用されています。

プラジカンテル: マンソン住血吸虫感染症の治療に使用される別の抗寄生虫薬です。

アルベンダゾール: 広域スペクトル抗寄生虫薬です。

独自性

テロキサレンは、マンソン住血吸虫に対するその有効性を高める特定の構造改変において独自です。そのジ置換ピペラジン構造は、他の類似化合物と比較して独特の薬理学的特性を提供します。

生物活性

Teroxalene, a synthetic compound derived from terpenoid structures, has garnered attention due to its diverse biological activities. This article compiles and analyzes recent research findings regarding the biological effects of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

This compound belongs to a class of compounds known as terpenoid lactones, which are characterized by their unique lactone moiety. This structural feature is crucial for their biological activity, particularly in inhibiting key cellular pathways associated with inflammation and cancer progression. The mechanism primarily involves the inhibition of the NF-κB signaling pathway, which is pivotal in regulating immune response and cell survival.

Table 1: Key Structural Features of this compound

| Feature | Description |

|---|---|

| Chemical Formula | C₁₈H₂₄O₃ |

| Molecular Weight | 288.38 g/mol |

| Functional Groups | Lactone, Terpenoid |

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies indicate that it effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are reported to be around 50 μg/mL.

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (μg/mL) | Growth Inhibition (%) |

|---|---|---|

| Staphylococcus aureus | 50 | 70 |

| Escherichia coli | 50 | 65 |

| Listeria monocytogenes | 100 | 60 |

Anticancer Activity

This compound has also been evaluated for its anticancer potential. Studies involving human cancer cell lines have shown that it induces apoptosis in cancer cells through a caspase-dependent pathway. Specifically, it has been noted to inhibit the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, leading to enhanced cell death.

Case Study: Apoptotic Effects on Cancer Cell Lines

In a study conducted on Jurkat cells (human acute lymphoblastic leukemia), treatment with this compound resulted in over 80% cell death at a concentration of 50 μg/mL. The activation of caspases and cleavage of PARP were observed, indicating the induction of a canonical apoptotic pathway.

Table 3: Anticancer Activity Data

| Cell Line | Treatment Concentration (μg/mL) | % Cell Death |

|---|---|---|

| Jurkat | 50 | 80 |

| CLB70 | 50 | 75 |

| GL1 | 50 | 70 |

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been substantiated through various assays measuring cytokine production and inflammatory marker expression. In vitro studies indicate that this compound reduces the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Table 4: Anti-inflammatory Effects

| Cytokine | Control Level (pg/mL) | This compound Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 250 | 100 |

| IL-6 | 300 | 120 |

特性

CAS番号 |

14728-33-7 |

|---|---|

分子式 |

C28H41ClN2O |

分子量 |

457.1 g/mol |

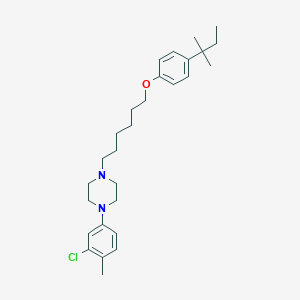

IUPAC名 |

1-(3-chloro-4-methylphenyl)-4-[6-[4-(2-methylbutan-2-yl)phenoxy]hexyl]piperazine |

InChI |

InChI=1S/C28H41ClN2O/c1-5-28(3,4)24-11-14-26(15-12-24)32-21-9-7-6-8-16-30-17-19-31(20-18-30)25-13-10-23(2)27(29)22-25/h10-15,22H,5-9,16-21H2,1-4H3 |

InChIキー |

LRQIJOWDNRNLDY-UHFFFAOYSA-N |

SMILES |

CCC(C)(C)C1=CC=C(C=C1)OCCCCCCN2CCN(CC2)C3=CC(=C(C=C3)C)Cl |

正規SMILES |

CCC(C)(C)C1=CC=C(C=C1)OCCCCCCN2CCN(CC2)C3=CC(=C(C=C3)C)Cl |

Key on ui other cas no. |

14728-33-7 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。